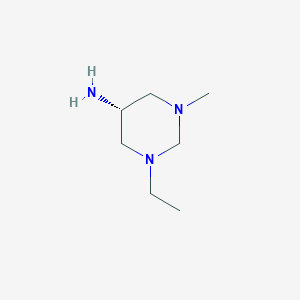

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

Description

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(5R)-1-ethyl-3-methyl-1,3-diazinan-5-amine |

InChI |

InChI=1S/C7H17N3/c1-3-10-5-7(8)4-9(2)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1 |

InChI Key |

ABAIBKNBILXBQK-SSDOTTSWSA-N |

Isomeric SMILES |

CCN1C[C@@H](CN(C1)C)N |

Canonical SMILES |

CCN1CC(CN(C1)C)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Reductive Amination

This method involves the reaction of a prochiral ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent. The key to success is the control of stereochemistry during the imine formation and its subsequent reduction.

Catalysts and Reducing Agents: Commonly used catalysts include transition metal complexes such as titanium tetraalkoxides combined with Raney-Nickel under hydrogen atmosphere. This system has been reported to afford high yields and excellent enantiomeric excess (ee) for related chiral amines.

Typical Reaction Conditions: Reaction temperatures range from 30°C to 100°C, with hydrogen pressures between 3 to 30 atm. For example, a reaction at 100°C and 15 atm hydrogen pressure with tetraisopropyl titanate and Raney-Ni catalyst yielded optically pure amines with >99% ee and 75% overall yield.

Post-Reduction Processing: After reductive amination, debenzylation or other protecting group removal steps are performed using palladium on carbon (Pd/C) catalysts at moderate temperatures (around 60–80°C) under mild hydrogen pressure to yield the final chiral amine.

Reaction Mechanism Highlights

- Formation of an imine intermediate between the ketone and amine.

- Coordination of the imine to the chiral titanium catalyst.

- Stereoselective hydrogenation of the imine to the chiral amine.

- Subsequent catalytic removal of protecting groups if necessary.

Enzymatic and Biocatalytic Routes

Engineered Transaminases and Oxidases

Recent advances in protein engineering have enabled the use of transaminases and oxidases for the stereoselective synthesis of chiral amines, including cyclic and secondary amines structurally related to hexahydropyrimidines.

Directed Evolution: Mutations introduced via site saturation mutagenesis and directed evolution have yielded enzyme variants with improved activity and selectivity for chiral amine substrates.

Example: An engineered aminotransferase (Vfat) demonstrated high selectivity for the amination of chiral substrates, improving reaction velocity by 60-fold and enabling efficient production of chiral amines with desired stereochemistry.

Cofactor Regeneration: Enzymatic systems often couple with cofactor regeneration enzymes such as formate dehydrogenase to maintain NAD(P)H levels, enhancing process efficiency and scalability.

Advantages of Enzymatic Methods

- Mild reaction conditions (ambient temperature and pressure).

- High enantioselectivity and regioselectivity.

- Potential for environmentally friendly and scalable processes.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The asymmetric reductive amination method using titanium alkoxide and Raney-Nickel under hydrogen pressure is a proven, scalable approach to prepare chiral amines with excellent optical purity and good yield, suitable for industrial application.

Enzymatic synthesis offers a complementary, green alternative with high stereoselectivity, especially when employing engineered enzymes tailored for specific substrates, although scale-up may require cofactor regeneration and optimization.

Supporting chemical methods such as formylation and multicomponent reactions provide useful synthetic tools for intermediate transformations and ring construction related to hexahydropyrimidine frameworks.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-3-methylhexahydropyrimidin-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the hexahydropyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Activity

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests it may exhibit antimicrobial , anticancer , and anti-inflammatory activities.

- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine compounds can inhibit bacterial growth by interfering with essential cellular processes. For instance, the compound's ability to act as an inhibitor of bacterial enzymes could be explored further to develop new antibiotics .

- Anticancer Properties : There is a growing interest in pyrimidine derivatives for their anticancer effects. Research has shown that certain pyrimidine compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Neuropharmacology

The compound's potential role in neuropharmacology is noteworthy. It may interact with neurotransmitter systems, potentially serving as a modulator of dopaminergic or serotonergic pathways. This could have implications for treating conditions such as depression or anxiety disorders.

Building Block in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its amine functional group, which allows for various derivatization reactions.

- Amine Reactivity : The primary amine can participate in nucleophilic substitution reactions, enabling the synthesis of more complex molecules. This reactivity is beneficial for creating libraries of compounds for biological screening .

Catalysis

Research has suggested that pyrimidine derivatives can act as catalysts in organic reactions. The unique electronic properties of this compound may facilitate catalytic cycles in asymmetric synthesis or polymerization processes .

Luminescent Materials

Pyrimidine derivatives have been explored for their luminescent properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. The incorporation of this compound into polymer matrices could enhance the optical properties of materials used in electronic devices .

Ionic Liquids

The compound's structure suggests potential use in the formulation of ionic liquids, which are known for their unique solvation properties and low volatility. These ionic liquids can be utilized in various applications, including electrochemistry and catalysis .

Case Study 1: Antimicrobial Screening

A study investigating the antimicrobial properties of various pyrimidine derivatives included this compound among the tested compounds. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research focused on neuroprotective agents identified this compound as having promising effects on neuronal cell lines exposed to oxidative stress. The compound demonstrated reduced cell death and improved cell viability, suggesting mechanisms that warrant further exploration.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-3-methylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The hexahydropyrimidine ring structure may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of hexahydropyrimidine amines. Key structural analogs include:

1,3-Diethylhexahydropyrimidin-5-amine : Features bulkier ethyl groups at positions 1 and 3, which may reduce solubility but improve metabolic stability.

(S)-1-Ethyl-3-methylhexahydropyrimidin-5-amine : The enantiomer of the target compound, highlighting the role of stereochemistry in biological activity.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | pKa (amine) |

|---|---|---|---|---|

| (R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine | 170.25 | 1.2 | 15.8 (pH 7.4) | 9.1 |

| 1-Methyl-3-phenylhexahydropyrimidin-5-amine | 217.30 | 2.5 | 3.2 (pH 7.4) | 8.7 |

| 1,3-Diethylhexahydropyrimidin-5-amine | 184.31 | 1.8 | 8.5 (pH 7.4) | 9.3 |

Key Observations :

- The phenyl-substituted analog (2.5 LogP) is significantly more lipophilic than the target compound (1.2 LogP), aligning with its reduced aqueous solubility.

- The (R)-enantiomer’s pKa (9.1) suggests moderate basicity, comparable to other aliphatic amines in this class.

Biological Activity

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hexahydropyrimidine derivatives. Its structure is characterized by a pyrimidine ring substituted with an ethyl group and a methyl group, which may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It could bind to neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

In Vivo Studies

In vivo research has further elucidated the biological activity of this compound:

- Animal Models : In rodent models, administration of the compound has shown positive effects on cognitive function and memory retention, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

- Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation.

- Antioxidant Efficacy : Another case study highlighted the compound's ability to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound's biological activity, a comparison with related compounds is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.